6-Hydroxy-2-methyl Isoborneol

Description

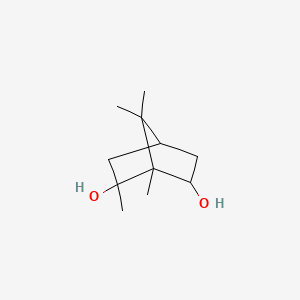

Structure

3D Structure

Properties

IUPAC Name |

1,2,7,7-tetramethylbicyclo[2.2.1]heptane-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-9(2)7-5-8(12)11(9,4)10(3,13)6-7/h7-8,12-13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWPDIJKVDZOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C1(C(C2)(C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857798 | |

| Record name | 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138454-84-8 | |

| Record name | 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Distribution of 6 Hydroxy 2 Methyl Isoborneol

Isolation and Identification from Microbial Sources

2-MIB is synthesized and secreted by a range of microorganisms, primarily certain types of bacteria and fungi. plos.org The first isolation of 2-MIB was from actinomycetes, a group of filamentous bacteria. plos.org Since then, research has confirmed its production by several distinct microbial groups.

Bacteria : The most significant producers of 2-MIB are cyanobacteria (formerly known as blue-green algae) and filamentous bacteria from the class Actinomycetia. wikipedia.org Within these groups, specific genera are well-documented as major sources. Cultures of these organisms can be grown in laboratories, and the 2-MIB they produce can be isolated and identified using techniques like solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS). nih.gov

Fungi and Myxobacteria : Various fungi and myxobacteria have also been identified as producers of 2-MIB and other volatile organic compounds. plos.org

The following table details some of the primary microbial producers of 2-MIB.

| Microbial Group | Genus | Environment |

| Cyanobacteria | Pseudanabaena | Freshwater (Benthic/Planktonic) |

| Planktothrix | Freshwater (Planktonic) | |

| Oscillatoria | Freshwater (Benthic/Planktonic) | |

| Phormidium | Freshwater (Benthic) | |

| Actinomycetes | Streptomyces | Soil, Water |

This table is based on data from multiple sources identifying common 2-MIB producing genera. wikipedia.orgnih.govmdpi.com

Ecological Contexts of its Bioproduction and Presence

The production of 2-MIB is closely tied to specific environmental conditions that favor the growth of producing microorganisms. In aquatic environments, the proliferation of cyanobacteria, often leading to algal blooms, is a primary driver of high 2-MIB concentrations. mdpi.com

Several ecological factors influence this bioproduction:

Nutrient Availability : Eutrophication, or the enrichment of water bodies with nutrients like phosphorus and nitrogen, can stimulate massive growth of cyanobacteria, leading to increased 2-MIB levels. mdpi.com

Temperature and Light : Seasonal changes, particularly warmer water temperatures in late summer and early fall, often correlate with peaks in cyanobacterial activity and subsequent 2-MIB production. nih.gov Light is also a crucial regulatory factor for the transcription of 2-MIB synthesis genes in photosynthetic cyanobacteria. plos.org

Benthic vs. Planktonic Production : 2-MIB producers can be either free-floating (planktonic) or live in sediments at the bottom of water bodies (benthic). Benthic cyanobacteria are a significant source, making prediction and control of taste-and-odor events more challenging. mdpi.com

While 2-MIB has no confirmed biological function, its production as a secondary metabolite may play a role in inter-species communication or defense. acs.org

Chemodiversity and Metabolic Interrelationships within Isoborneol-Producing Organisms

The biosynthesis of 2-MIB is a well-characterized metabolic pathway that begins with a universal precursor for monoterpenes.

The process involves two key enzymatic reactions: acs.orgnih.gov

Methylation : The precursor, geranyl diphosphate (B83284) (GPP), is methylated by the enzyme GPP C-methyltransferase. This reaction adds a methyl group to GPP, forming 2-methyl-GPP. researchgate.net

Cyclization : The intermediate, 2-methyl-GPP, is then converted into the final 2-methylisoborneol (B1147454) molecule by the enzyme 2-MIB synthase, which catalyzes the complex cyclization of the structure. researchgate.net

These two genes, the methyltransferase and the synthase, are often located together in a "MIB operon," indicating they are co-regulated. nih.gov While the synthesis pathway is established, the degradation of 2-MIB by other microorganisms is comparatively slow and difficult. Bacteria such as Pseudomonas species can metabolize 2-MIB, but the process is much slower than the degradation of its structural analog, isoborneol (B83184), likely due to the additional methyl group on the 2-MIB molecule which makes it more recalcitrant. nih.govnih.gov Degradation by some bacteria involves dehydration to form products like 2-methyl-2-bornene (B13872668), rather than hydroxylation. iwaponline.com

Environmental Distribution and Natural Abundance Patterns

2-MIB is found globally in a variety of environments, most notably in freshwater systems and soil.

Aquatic Environments : In lakes and reservoirs, 2-MIB concentrations often follow a seasonal pattern, peaking in late summer and autumn when cyanobacterial blooms are most common. nih.gov Concentrations can vary significantly, from non-detectable levels to several hundred nanograms per liter (ng/L) during a bloom event. mdpi.com The compound often stratifies in the water column, with the highest concentrations typically found in the upper layers where cyanobacteria are most active. nih.gov

Soil : As a primary metabolite of soil-dwelling actinomycetes, 2-MIB is a principal component of the characteristic "earthy" smell of soil. asm.org

The following table provides typical concentration ranges of 2-MIB found in various environments.

| Environment | Typical Concentration Range (ng/L) | Notes |

| Drinking Water Source (No Bloom) | < 5 | Generally below human odor threshold. |

| Drinking Water Source (During Bloom) | 10 - >200 | Causes significant taste and odor complaints. mdpi.com |

| Aquaculture Ponds | 15 - >100 | Can cause off-flavors in fish and other seafood. researchgate.net |

Concentrations are highly variable and depend on local conditions, microbial populations, and time of year.

Biosynthetic Pathways and Enzymology of 6 Hydroxy 2 Methyl Isoborneol

Precursor Identification and Metabolic Flux in Isoborneol (B83184) Biosynthesis

The journey to synthesizing 2-methyl isoborneol, the precursor to 6-hydroxy-2-methyl isoborneol, originates from the universal five-carbon (C5) isoprenoid building blocks: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These precursors are products of primary metabolism, generated through either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.

The key C10 precursor for monoterpenoids, geranyl pyrophosphate (GPP), is formed by the condensation of one molecule of IPP and one molecule of DMAPP. pnas.org In the specific pathway leading to 2-MIB, GPP undergoes a crucial methylation step. This reaction, catalyzed by a dedicated S-adenosyl-L-methionine (SAM)-dependent methyltransferase, converts GPP into 2-methylgeranyl pyrophosphate (2-MeGPP). nih.govpnas.orgnih.govnih.gov This methylation is a key control point, diverting metabolic flux from the general monoterpene pool towards the specialized C11 terpenoid pathway. researchgate.net The formation of 2-MeGPP is the committed step in the biosynthesis of 2-MIB. nih.govresearchgate.net

| Precursor/Intermediate | Description | Originating Pathway |

|---|---|---|

| Isopentenyl Diphosphate (IPP) | Universal C5 isoprenoid building block. nih.gov | Mevalonate (MVA) or Methylerythritol Phosphate (MEP) Pathway |

| Dimethylallyl Diphosphate (DMAPP) | Universal C5 isoprenoid building block, isomer of IPP. nih.gov | Mevalonate (MVA) or Methylerythritol Phosphate (MEP) Pathway |

| Geranyl Pyrophosphate (GPP) | C10 precursor formed from IPP and DMAPP; the substrate for methylation. pnas.orgnih.govplos.org | Terpenoid Biosynthesis Pathway |

| 2-Methylgeranyl Pyrophosphate (2-MeGPP) | The C11 product of GPP methylation; the direct substrate for cyclization. nih.govnih.govacs.org | 2-Methylisoborneol (B1147454) Biosynthesis |

Enzymatic Mechanisms Governing this compound Formation (e.g., Hydroxylation, Oxidoreductases)

The formation of this compound occurs in two distinct enzymatic stages. The first stage is the synthesis of 2-methyl isoborneol (2-MIB), followed by a specific hydroxylation event.

Stage 1: Formation of 2-Methyl Isoborneol Two key enzymes are required for the biosynthesis of 2-MIB from GPP. pnas.orgacs.org

GPP Methyltransferase (GPPMT) : This S-adenosyl-L-methionine (SAM)-dependent enzyme catalyzes the methylation of GPP at the C2 position to yield 2-methylgeranyl pyrophosphate (2-MeGPP). pnas.orgacs.orgnih.gov This is the first committed step of the pathway.

2-Methylisoborneol Synthase (2-MIBS) : This Mg²⁺-dependent terpene cyclase catalyzes the complex cyclization of the acyclic 2-MeGPP into the bicyclic alcohol, 2-MIB. nih.govpnas.orgebi.ac.uk The reaction proceeds through the formation of a 2-methylbornyl cation intermediate, which is then quenched by a water molecule to form the final alcohol product. researchgate.net

Stage 2: Hydroxylation to this compound The conversion of 2-MIB to this compound is a detoxification or metabolic transformation step observed in certain camphor-degrading bacteria. The primary enzymatic mechanism responsible for this conversion is hydroxylation, catalyzed by a cytochrome P450 monooxygenase.

Specifically, the bacterium Pseudomonas putida G1, which utilizes a cytochrome P450cam monooxygenase system to metabolize camphor (B46023), can also hydroxylate 2-MIB. asm.org In this organism, the cytochrome P450cam enzyme catalyzes a hydroxylation reaction at the C6 position of the 2-MIB molecule, yielding this compound as a major product. asm.org Cytochrome P450 enzymes are versatile biocatalysts that use a heme cofactor to activate molecular oxygen for the oxidation of a wide range of substrates. ijpras.com

| Enzyme | Abbreviation | Function | Cofactors/Requirements |

|---|---|---|---|

| GPP Methyltransferase | GPPMT | Catalyzes the methylation of GPP to 2-MeGPP. pnas.orgacs.org | S-adenosyl-L-methionine (SAM) |

| 2-Methylisoborneol Synthase | 2-MIBS | Catalyzes the cyclization of 2-MeGPP to 2-MIB. nih.govpnas.org | Mg²⁺ |

| Cytochrome P450 Camphor Hydroxylase | CYP101A1 / P450cam | Catalyzes the hydroxylation of 2-MIB at the C6 position to form this compound. asm.org | O₂, NAD(P)H, Heme |

Gene Cluster Identification and Regulatory Elements of Biosynthetic Enzymes

The genes responsible for the biosynthesis of 2-MIB are typically organized into a conserved gene cluster or operon in producing organisms, such as actinomycetes and cyanobacteria. pnas.orgplos.org This co-localization facilitates the coordinated regulation and expression of the biosynthetic enzymes.

A typical 2-MIB gene cluster contains the core enzymatic genes:

A methyltransferase gene (mtf) : Encodes the GPP methyltransferase (GPPMT). plos.orgresearchgate.net

A terpene cyclase gene (mic or mtc) : Encodes the 2-methylisoborneol synthase (2-MIBS). plos.orgresearchgate.net

These two genes are generally found adjacent to each other and are often co-transcribed. nih.govpnas.org Beyond these core genes, other regulatory and structural elements are frequently found within or flanking the operon. In many cyanobacterial strains, two homologous cyclic nucleotide-binding protein (cnb) genes are located on either side of the mtf and mtc genes. plos.orgresearchgate.net These cnb genes may belong to the Crp-Fnr regulator family and are thought to play a role in regulating the expression of the biosynthetic genes, potentially in response to environmental signals like light. plos.orgresearchgate.net

In numerous actinobacteria, such as Streptomyces griseus, the gene cluster also includes a gene encoding an encapsulin shell protein (Sg Enc). nih.govresearchgate.net This protein forms an icosahedral nanocompartment that encapsulates the 2-MIBS enzyme, suggesting that the biosynthesis of the volatile 2-MIB is compartmentalized within the cell. nih.gov This encapsulation may serve to sequester reactive intermediates or prevent the diffusion of the volatile product.

| Gene/Element | Encoded Protein/Function | Commonly Found In |

|---|---|---|

| mtf / sco7701 | GPP Methyltransferase (GPPMT). plos.orgresearchgate.net | Actinomycetes, Cyanobacteria |

| mic / mtc / sco7700 | 2-Methylisoborneol Synthase (2-MIBS). plos.orgresearchgate.net | Actinomycetes, Cyanobacteria |

| cnb genes | Cyclic nucleotide-binding proteins; putative regulatory function. plos.orgresearchgate.net | Cyanobacteria |

| Encapsulin gene (e.g., Sg Enc) | Forms a protein shell to compartmentalize the 2-MIBS enzyme. nih.govresearchgate.net | Actinomycetes |

Stereochemical Control in Enzymatic Biosynthetic Transformations

The enzymatic conversion of the linear 2-MeGPP into the rigid bicyclic structure of 2-MIB is a highly controlled process that dictates the final stereochemistry of the molecule. The 2-MIBS enzyme exerts precise control over the folding and cyclization of the substrate within its active site.

The cyclization cascade begins with the isomerization of 2-MeGPP to its allylic isomer, 2-methyllinalyl diphosphate (2-Me-LPP). nih.govd-nb.info Enzymatic conversion studies using synthesized enantiomers of 2-Me-LPP have definitively shown that (R)-2-Me-LPP is the true on-pathway intermediate for 2-MIB biosynthesis. beilstein-journals.orgnih.govnih.gov The enzyme specifically processes this (R)-enantiomer, while the (S)-enantiomer is a poor substrate. beilstein-journals.orgnih.gov

Following its formation, the (R)-2-Me-LPP intermediate adopts a specific conformation within the enzyme's active site, which facilitates the first ring-closing reaction to form a 2-methyl-α-terpinyl cation. d-nb.info A subsequent, second cyclization event leads to the formation of the 2-methylbornyl cation. researchgate.net The stereochemical outcome of these cyclization steps is strictly governed by the enzyme's architecture, ensuring that the final quenching of the carbocation by water occurs from a specific face, resulting in the characteristic endo-hydroxyl group of isoborneol derivatives. nih.gov

| Intermediate | Stereochemical Form | Role in Biosynthesis |

|---|---|---|

| 2-Methylgeranyl Pyrophosphate (2-MeGPP) | Acyclic precursor | Initial substrate for 2-MIBS. nih.govd-nb.info |

| 2-Methyllinalyl Diphosphate (2-Me-LPP) | (R)-enantiomer | The key on-pathway intermediate for cyclization. beilstein-journals.orgnih.govnih.gov |

| 2-Methyllinalyl Diphosphate (2-Me-LPP) | (S)-enantiomer | Poorly converted; considered off-pathway. beilstein-journals.orgnih.gov |

| 2-Methylbornyl cation | Carbocation intermediate | The immediate precursor to 2-MIB before quenching with water. researchgate.net |

Chemical Synthesis and Derivatization Strategies for 6 Hydroxy 2 Methyl Isoborneol

Total Synthesis Approaches to the Isoborneol (B83184) Skeleton

The fundamental isoborneol skeleton is a substituted bicyclo[2.2.1]heptane system. A primary and well-established method for its synthesis involves the reduction of camphor (B46023), a naturally occurring ketone. cerritos.edu This approach is a cornerstone of monoterpenoid chemistry due to the availability of camphor and the stereoselective nature of the reduction.

The reduction of the camphor carbonyl group can theoretically yield two diastereomeric alcohols: borneol and isoborneol. cerritos.edu The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl carbon. In the case of camphor, the bicyclic structure presents significant steric hindrance. The methyl groups on the one-carbon bridge effectively shield the "top" or exo face of the molecule. cerritos.edu Consequently, reducing agents like sodium borohydride (B1222165) (NaBH₄) preferentially attack from the less hindered "bottom" or endo side. cerritos.eduyoutube.com This endo attack results in the formation of the exo alcohol, isoborneol, as the major product. cerritos.edu The reaction is highly stereoselective, with isoborneol being formed in significantly greater quantities than its endo diastereomer, borneol. cerritos.eduwpmucdn.com

Table 1: Reagents and Stereochemical Outcomes in Camphor Reduction

| Reagent | Solvent | Site of Attack | Major Product | Minor Product |

| Sodium Borohydride (NaBH₄) | Methanol | Endo | Isoborneol (exo-alcohol) | Borneol (endo-alcohol) |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | Endo | Isoborneol (exo-alcohol) | Borneol (endo-alcohol) |

The mechanism involves the nucleophilic addition of a hydride ion from the borohydride reagent to the electrophilic carbonyl carbon of camphor. youtube.com This is followed by a proton transfer step, typically from the solvent (e.g., methanol), to the resulting alkoxide intermediate, yielding the final alcohol product. youtube.com

Semi-synthetic Transformations from Related Monoterpenoid Precursors

Semi-synthetic strategies provide an efficient route to the isoborneol framework by utilizing other readily available monoterpenoid precursors, most notably camphene (B42988). Camphene can be converted to isoborneol or its esters through acid-catalyzed hydration or esterification reactions.

Historically, strong acids like sulfuric acid were used to catalyze the reaction of camphene with acetic acid to form isobornyl acetate (B1210297), which is then hydrolyzed to isoborneol. nih.govwikipedia.org However, due to issues with equipment corrosion and environmental concerns, research has shifted towards alternative catalysts. nih.gov Phosphotungstic acid has been shown to be a more active catalyst than sulfuric acid for this transformation. nih.gov

More recent studies have focused on developing composite catalysts. For instance, a combination of an α-hydroxyl carboxylic acid (HCA), such as tartaric acid or mandelic acid, and boric acid demonstrates a significant synergistic effect in catalyzing the synthesis of isobornyl acetate from camphene. researchgate.net Under optimal conditions with a tartaric acid–boric acid catalyst, a camphene conversion of 92.9% and an isobornyl acetate selectivity of 95.3% have been achieved. researchgate.net The direct hydration of camphene to isoborneol is also possible, often facilitated by solid acid catalysts or strong acid cation exchange resins. nih.govgoogle.com

Another biosynthetic-inspired approach starts from geranyl diphosphate (B83284) (GPP), the universal precursor to monoterpenes. nih.govwikipedia.org The biosynthesis of 2-methylisoborneol (B1147454) involves the methylation of GPP to form 2-methyl-GPP, which is then cyclized by a specific synthase enzyme. nih.govnih.gov This biological pathway provides a template for potential chemoenzymatic strategies to access the 2-methylated isoborneol skeleton from acyclic precursors.

Regioselective and Stereoselective Synthetic Methodologies for Hydroxylation

Introducing a hydroxyl group at a specific, non-activated carbon, such as the C-6 position of the 2-methyl isoborneol skeleton, is a significant synthetic challenge. This requires highly regioselective and stereoselective methods to differentiate between multiple similar C-H bonds within the molecule.

While classical chemical methods for such specific hydroxylations are often complex and may lack selectivity, biotransformation offers a powerful alternative. Certain microorganisms possess enzymes, such as cytochrome P450 monooxygenases, that can perform hydroxylations at specific positions with high fidelity. It has been demonstrated that camphor-degrading bacteria can transform 2-Methylisoborneol (2-MIB). pharmaffiliates.com Specifically, Pseudomonas putida G1, a bacterium that metabolizes camphor, converts 2-MIB primarily into 6-hydroxy-2-MIB. pharmaffiliates.com This enzymatic hydroxylation represents a key methodology for achieving the desired regioselectivity for the 6-position.

Synthesis of Structural Analogues and Chiral Derivatives of 6-Hydroxy-2-methyl Isoborneol

The synthesis of structural analogues and chiral derivatives is crucial for structure-activity relationship studies, and for use as analytical standards.

An important analogue is the isotopically labeled version, this compound-d3, which serves as an internal standard for quantitative analysis by mass spectrometry. pharmaffiliates.com Its synthesis would follow the same pathways as the unlabeled compound, but starting with a deuterated precursor.

Furthermore, the isoborneol skeleton itself is a valuable chiral scaffold for the synthesis of ligands used in asymmetric catalysis. wikipedia.org Derivatives such as (2S)-(−)-3-exo-(morpholino)isoborneol (MIB) have been developed for this purpose. wikipedia.org The synthesis of such derivatives involves modifying the hydroxyl group or other positions on the isoborneol ring system.

The synthesis of specific stereoisomers of isoborneol is also of interest. "Semi-synthetic borneol" is produced from the reduction of natural (+)-camphor, which yields (+)-borneol and (-)-isoborneol. nih.govelsevierpure.com In contrast, reducing racemic (±)-camphor produces all four possible stereoisomers: (+)-isoborneol, (-)-isoborneol, (+)-borneol, and (-)-borneol. nih.govelsevierpure.com These different stereoisomers can be separated and used to synthesize various chiral derivatives.

Development of Novel Synthetic Reagents and Catalytic Systems for Isoborneol Chemistry

Advances in isoborneol chemistry are closely linked to the development of new reagents and more efficient, environmentally friendly catalytic systems.

Table 2: Novel Reagents and Catalytic Systems in Isoborneol Chemistry

| Catalyst/Reagent Type | Specific Example | Application | Reference |

| Composite Acid Catalysts | Tartaric acid–boric acid | Synthesis of isobornyl acetate from camphene | nih.gov, researchgate.net |

| Heterogeneous Catalysts | Transition metal-doped Co/TiO₂ | Isomerization of isoborneol to borneol | nih.gov |

| Synthetic zeolites (e.g., HZSM-5) | Direct hydration of camphene to isoborneol | google.com | |

| Enzymatic Systems | Esterases (e.g., EstB, EstC) | Enantioselective hydrolysis of isobornyl esters | researchgate.net, tum.de |

| Alternative Solvents | Ionic Liquids (e.g., [hmim][PF₆]) | Oxidation of isoborneol to camphor | westmont.edu |

Recent research has explored composite catalysts, such as those made from α-hydroxyl carboxylic acids and boric acid, for the esterification of camphene, offering a more effective alternative to single-component acid catalysts. nih.govresearchgate.net For the direct hydration of camphene, synthetic molecular sieves and zeolites like HZSM-5 are being used as highly active and selective solid acid catalysts in continuous flow reactions. google.com

In the realm of isomer transformations, highly efficient heterogeneous catalytic systems using transition metal-doped Co/TiO₂ have been developed for the continuous-flow isomerization of isoborneol to borneol. nih.gov Furthermore, the use of ionic liquids as replacement solvents for the oxidation of isoborneol to camphor has been shown to potentially increase reaction yields and provide a safer, more environmentally friendly method compared to traditional solvents. westmont.edu

Biocatalysis also presents novel opportunities. Esterases from bacteria like Burkholderia gladioli have demonstrated outstanding enantioselectivity in the kinetic resolution of isobornyl esters, allowing for the facile synthesis of optically pure monoterpenols from racemic mixtures. researchgate.nettum.denih.gov

Advanced Analytical Methodologies for 6 Hydroxy 2 Methyl Isoborneol Detection and Quantification

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS) Development and Optimization for Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) stands as a primary technique for the analysis of 6-Hydroxy-2-methyl Isoborneol (B83184), often in the context of studying the biotransformation of 2-MIB by microorganisms. nih.gov The optimization of chromatographic conditions is critical to achieve separation from the parent compound, 2-MIB, and other transformation products like 3-hydroxy-2-MIB and 5-hydroxy-2-MIB, as well as from complex matrix components. nih.gov

In a study on the biotransformation of 2-MIB by camphor-degrading bacteria, GC-MS was used to identify 6-Hydroxy-2-methyl Isoborneol as a major metabolite produced by Pseudomonas putida G1. nih.gov The analysis revealed distinct retention times for the different hydroxylated isomers, allowing for their separation and identification. nih.gov The mass spectrum of this compound is characterized by a base peak at m/z 169, corresponding to the [M - CH₃]⁺ ion. nih.gov

While GC-MS is well-suited for volatile and semi-volatile compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative for less volatile compounds or for samples that are not amenable to GC analysis. Although specific LC-MS methods for this compound are not extensively detailed in the literature, the principles of method development for similar compounds would apply. This would involve optimizing the mobile phase composition, column chemistry, and mass spectrometry parameters to achieve the desired sensitivity and selectivity.

Table 1: GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | 60°C (2 min), then ramp to 280°C at 10°C/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Monitored Ions (m/z) | 169 (base peak), other characteristic ions |

Note: This table represents typical parameters and may require optimization based on the specific instrument and matrix.

Advanced Spectroscopic Approaches for Mechanistic and Structural Elucidation in Analytical Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. In the context of its identification as a biotransformation product, NMR analysis was crucial in confirming the position of the hydroxyl group on the bornane skeleton. nih.gov

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy, along with two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide detailed information about the connectivity of atoms within the molecule. For this compound, NMR data confirmed its structure as exo-6-hydroxy-2-methylisoborneol (2,6-dihydroxy-2-methylbornane). nih.gov

While less common for routine quantitative analysis due to lower sensitivity compared to mass spectrometry, NMR is invaluable for the initial identification and structural confirmation of novel metabolites like this compound.

Hyphenated Techniques and High-Resolution Mass Spectrometry for Trace Analysis

For the detection of trace levels of this compound in complex environmental and biological samples, the use of hyphenated techniques and high-resolution mass spectrometry (HRMS) is essential. nih.govgrupobiomaster.comwikipedia.org Hyphenated techniques, such as GC-MS/MS or LC-MS/MS, offer enhanced selectivity and sensitivity by reducing background noise and matrix interferences. nih.govchromatographyonline.com

HRMS provides highly accurate mass measurements, which aids in the confident identification of the compound by determining its elemental composition. This is particularly important when distinguishing between isomers or when dealing with complex matrices where isobaric interferences are common. While specific applications of HRMS for this compound are not widely reported, its use in the analysis of the parent compound, 2-MIB, at ng/L levels in water demonstrates its potential for detecting its hydroxylated metabolites. grupobiomaster.comthegoodscentscompany.com

Techniques such as purge-and-trap (P&T) and solid-phase microextraction (SPME) coupled with GC-HRMS can be employed to pre-concentrate the analyte from the sample matrix, thereby improving detection limits. scirp.orgresearchgate.net

Quantitative Determination in Environmental and Biological Samples (excluding clinical human samples)

The quantitative analysis of this compound in environmental and biological samples is critical for understanding its prevalence and persistence. Methodologies developed for the quantification of 2-MIB in water and fish tissue can be adapted for its hydroxylated derivative. nih.gov These methods often involve an extraction step followed by analysis using GC-MS or LC-MS.

For aqueous samples, techniques like stir bar sorptive extraction (SBSE) followed by thermal desorption-GC-MS have been shown to be effective for the trace analysis of 2-MIB, achieving detection limits in the low ng/L range. A similar approach could be optimized for this compound. In a study on the biotransformation of 2-MIB, the relative abundance of this compound was quantified based on the total ion chromatogram from GC-MS analysis. nih.gov

Table 2: Performance Characteristics of a Typical GC-MS Method for Trace Analysis

| Parameter | 2-methylisoborneol (B1147454) (Parent Compound) | Expected for this compound |

| Limit of Detection (LOD) | 0.3 ng/L | Low ng/L range |

| Limit of Quantification (LOQ) | 1 ng/L | Low ng/L range |

| Linear Range | 0.3 - 100 ng/L | Dependent on method optimization |

| Recovery | >80% in water samples scirp.org | Dependent on extraction efficiency |

Note: The values for this compound are expected based on methodologies for the parent compound and require specific validation.

Isotopic Labeling Strategies for Analytical Method Validation and Pathway Tracing

Isotopic labeling is a powerful tool for both validating analytical methods and elucidating biosynthetic and metabolic pathways. nih.gov In the context of this compound analysis, stable isotope-labeled internal standards, such as deuterium-labeled this compound, would be invaluable for accurate quantification using isotope dilution mass spectrometry (IDMS). scirp.orgnih.gov IDMS corrects for matrix effects and variations in extraction recovery, leading to more accurate and precise results. nih.gov

While the synthesis of a specific labeled standard for this compound is not commonly reported, the use of deuterium-labeled 2-MIB (d3-MIB) for the analysis of the parent compound highlights the utility of this approach. scirp.org

Furthermore, stable isotope tracing experiments, using precursors labeled with stable isotopes like ¹³C or ²H, can be employed to trace the metabolic pathway leading to the formation of this compound from 2-MIB. nih.gov By analyzing the incorporation of the isotopic label into the metabolite, researchers can gain insights into the enzymatic reactions and mechanisms involved in its formation. nih.gov

Mechanistic Studies on the Reactivity and Transformations of 6 Hydroxy 2 Methyl Isoborneol

Reaction Pathways and Transformation Mechanisms under Varied Chemical Conditions

While specific studies detailing the reaction pathways of 6-Hydroxy-2-methyl Isoborneol (B83184) under varied chemical conditions are not extensively documented, its reactivity can be inferred from the behavior of its parent compound, 2-methylisoborneol (B1147454) (2-MIB), and similar bicyclic tertiary alcohols. The presence of both a tertiary alcohol at the C2 position and a secondary alcohol at the C6 position introduces multiple potential reaction sites.

Under acidic conditions, it is plausible that 6-Hydroxy-2-methyl Isoborneol could undergo dehydration. The tertiary alcohol at C2 is more susceptible to acid-catalyzed elimination than the secondary alcohol at C6. This could lead to the formation of unsaturated derivatives. The degradation of 2-MIB often involves dehydration, yielding products such as 2-methylenebornane (B1615977) and 2-methyl-2-bornene (B13872668) nih.gov. A similar dehydration from the C2 position of this compound would be expected.

Oxidative degradation is another likely transformation pathway. Advanced oxidation processes (AOPs) utilizing hydroxyl radicals have been shown to be effective in degrading 2-MIB doi.orgresearchgate.netnih.gov. It is reasonable to assume that this compound would also be susceptible to oxidation by such strong oxidizing agents. The secondary alcohol at the C6 position could be oxidized to a ketone, forming 6-keto-2-methylisoborneol. Further oxidation could lead to ring-opening and the formation of smaller, more polar compounds.

Pyrolytic degradation, as demonstrated in the ultrasonic irradiation of 2-MIB, leads to dehydration and rearrangement products nih.gov. Should this compound be subjected to similar conditions, a complex mixture of products resulting from the elimination of both water molecules and other rearrangements would be anticipated.

Interactions with Specific Chemical Reagents and Catalytic Systems

The interaction of this compound with specific chemical reagents and catalytic systems is an area requiring further investigation. However, based on its functional groups, several interactions can be predicted.

The two hydroxyl groups can be expected to react with acylating agents, such as acid chlorides or anhydrides, to form esters. Silylating agents would likely react to form silyl (B83357) ethers, which could be useful for gas chromatography-mass spectrometry (GC-MS) analysis.

In the realm of catalytic systems, the use of oxidation catalysts could facilitate the selective transformation of this compound. For instance, a mild oxidizing agent might selectively oxidize the secondary alcohol at C6 to a ketone without affecting the tertiary alcohol at C2. Conversely, stronger oxidizing conditions, such as those in advanced oxidation processes (e.g., O3/H2O2), would likely lead to the degradation of the entire molecule doi.org. The degradation of 2-MIB is enhanced by the O3/H2O2 process, which generates highly reactive hydroxyl radicals doi.org. A similar enhancement would be expected for its hydroxylated derivative.

The table below summarizes potential degradation products of 2-MIB, which can serve as a reference for the types of compounds that might be formed from the transformation of this compound under similar conditions.

| Transformation Process | Reactant | Potential Products | Reference |

|---|---|---|---|

| Ultrasonic Irradiation (Pyrolysis) | 2-Methylisoborneol | 2-methyl-2-bornene, 2-methylenebornane, 1-methylcamphene | nih.gov |

| Laccase-catalyzed degradation | 2-Methylisoborneol | Cyclic and ring-opened compounds (e.g., 4,4-Dimethyl-cyclohex-2-en-1-ol, 2-Methylidene-cyclohexan-1-one, Octan-2-one, 3,6-dimethyl-) | mdpi.com |

| Advanced Oxidation (O3/H2O2) | 2-Methylisoborneol | Smaller, more oxidized compounds | doi.org |

Role as a Substrate or Product in Defined Enzymatic Biotransformations

The most well-documented aspect of this compound's chemistry is its role as a product in enzymatic biotransformations of 2-methylisoborneol (2-MIB). Several microorganisms, particularly bacteria, are capable of hydroxylating 2-MIB at various positions.

Pseudomonas species have been identified as key organisms in the degradation of 2-MIB nih.gov. For instance, camphor-degrading bacteria have been shown to transform 2-MIB. While some strains produce other hydroxylated isomers, specific strains are known to produce this compound as a metabolite. The enzymatic machinery responsible for this transformation is often a cytochrome P450 monooxygenase system, which is commonly involved in the hydroxylation of terpenes and other organic molecules.

The degradation of 2-MIB by aquatic bacteria has been observed to occur over several days to weeks, suggesting that while it is biodegradable, it is a relatively recalcitrant molecule nih.gov. The introduction of a hydroxyl group to form this compound likely increases its polarity, which may facilitate further enzymatic degradation. It is plausible that this compound can act as a substrate for further enzymatic reactions, such as oxidation of the newly introduced secondary alcohol to a ketone, or subsequent ring cleavage. The biodegradation of 2-MIB in water supply reservoirs is considered an important natural attenuation process umn.edu.

The table below summarizes the enzymatic biotransformation of 2-MIB to its hydroxylated derivatives by different microorganisms.

| Microorganism | Substrate | Major Product(s) |

|---|---|---|

| Camphor-degrading bacteria | 2-Methylisoborneol | Hydroxylated 2-MIB derivatives (including this compound) |

| Aquatic Bacteria (e.g., Pseudomonas spp.) | 2-Methylisoborneol | Various degradation products |

Stereochemical Implications in Chemical and Biochemical Reactions

The stereochemistry of this compound is complex, with multiple chiral centers. The parent molecule, 2-methylisoborneol, has a defined stereochemistry, and the enzymatic hydroxylation at the C6 position introduces a new stereocenter. The stereochemical outcome of this hydroxylation is dictated by the specific enzyme involved.

In the biosynthesis of 2-MIB itself, the cyclization of (R)-2-methyllinalyl diphosphate (B83284) is a key stereodetermining step beilstein-journals.org. This highlights the high degree of stereocontrol exerted by the enzymes in terpene metabolism. It is highly likely that the enzymatic hydroxylation of 2-MIB to this compound is also a stereospecific process, leading to the formation of a single enantiomer or a diastereomer.

Any subsequent chemical or biochemical reactions involving this compound would also have stereochemical implications. For example, the reduction of a potential 6-keto-2-methylisoborneol intermediate would likely be stereoselective, with the stereochemistry of the resulting alcohol depending on the reducing agent and the steric environment of the ketone. Similarly, any reactions involving the chiral centers of the bicyclic ring system would need to consider the steric hindrance and conformational constraints of the molecule.

Elucidation of Reaction Intermediates and Transition States in Transformation Processes

Direct experimental or computational studies on the reaction intermediates and transition states in the transformations of this compound are currently lacking in the scientific literature. However, insights can be gained from the well-studied mechanisms of related reactions.

The enzymatic hydroxylation of 2-MIB to form this compound, likely catalyzed by a cytochrome P450 enzyme, would proceed through a series of well-characterized intermediates. This typically involves the activation of molecular oxygen by the heme iron of the enzyme to form a highly reactive iron-oxo species (Compound I). This species then abstracts a hydrogen atom from the C6 position of 2-MIB to form a carbon radical and an iron-hydroxyl intermediate. This is followed by a rapid "oxygen rebound" step where the hydroxyl group is transferred to the carbon radical, forming the final this compound product. The transition state for the hydrogen abstraction step is a key determinant of the reaction's rate and selectivity.

For chemical transformations, such as acid-catalyzed dehydration, the reaction would likely proceed through carbocation intermediates. Protonation of the tertiary hydroxyl group at C2 would lead to the formation of a tertiary carbocation, which could then be stabilized by the elimination of a proton from an adjacent carbon to form an alkene. The stability of the potential carbocation intermediates would influence the regioselectivity of the dehydration.

Computational chemistry could be a powerful tool to elucidate the reaction mechanisms, intermediates, and transition states for the transformations of this compound rsc.org. Density functional theory (DFT) calculations, for example, could be used to model the reaction pathways and determine the energetic barriers for different potential transformations.

Metabolic Fates and Environmental Degradation of 6 Hydroxy 2 Methyl Isoborneol

Microbial Degradation Pathways and Metabolite Profiling

The primary route for the environmental breakdown of 6-Hydroxy-2-methyl Isoborneol (B83184) is through microbial degradation. Certain microorganisms, particularly bacteria with the ability to metabolize camphor (B46023) and related compounds, have demonstrated the capacity to transform 2-MIB into its hydroxylated and subsequently metabolized forms.

One of the key microbial players in this process is the bacterium Pseudomonas putida G1. This strain, known for its camphor-degrading capabilities, metabolizes 2-MIB primarily to exo-6-hydroxy-2-methylisoborneol. nih.gov The metabolic pathway involves the hydroxylation of the 2-MIB molecule at the C-6 position. Further metabolism by other microorganisms can then proceed, although the complete degradation pathway of 6-Hydroxy-2-methyl Isoborneol is not as extensively documented as that of its parent compound.

In contrast, other camphor-degrading bacteria produce different hydroxylated isomers of 2-MIB. For instance, Rhodococcus ruber T1 converts 2-MIB to 3-hydroxy-2-MIB, while Rhodococcus wratislaviensis DLC-cam transforms it into 5-hydroxy-2-MIB, which is then further oxidized to 5-keto-2-MIB. nih.gov This highlights the specificity of the enzymatic machinery in different microbial species.

In soil environments, the microbial degradation of 2-MIB has been observed to yield different products. Studies on forest soil have shown that biologically active soil can completely degrade synthetic 2-MIB into compounds such as 2-methylenebornane (B1615977), 1-methylcamphene, and 2-methyl-2-bornene (B13872668). d-nb.info While these studies focus on the parent compound, they underscore the potential for diverse microbial communities in soil to actively metabolize these terpenoid structures.

Table 1: Microbial Transformation Products of 2-Methylisoborneol (B1147454)

| Microorganism | Primary Metabolite(s) |

|---|---|

| Pseudomonas putida G1 | exo-6-hydroxy-2-methylisoborneol |

| Rhodococcus ruber T1 | 3-hydroxy-2-MIB |

| Rhodococcus wratislaviensis DLC-cam | 5-hydroxy-2-MIB, 5-keto-2-MIB |

Photolytic and Oxidative Degradation Processes in Aquatic and Atmospheric Systems

In aquatic environments, the degradation of this compound is also influenced by abiotic factors such as sunlight and the presence of oxidizing agents. While direct photolysis of this specific compound has not been extensively studied, research on its parent compound, 2-MIB, provides valuable insights into potential degradation pathways.

Advanced Oxidation Processes (AOPs) have been shown to be effective in removing 2-MIB from water. mdpi.com These processes generate highly reactive hydroxyl radicals (•OH) that can oxidize a wide range of organic compounds. mdpi.com Common AOPs include UV/H₂O₂, ozonation, and the photo-Fenton process. mdpi.comresearchgate.net For instance, the UV/H₂O₂ process has been reported to degrade a significant percentage of 2-MIB. mdpi.com It is plausible that this compound would also be susceptible to oxidation by these powerful radicals, likely leading to further breakdown products.

Direct UV photolysis, however, is generally not considered an effective method for the removal of 2-MIB. mdpi.com The addition of an oxidant like hydrogen peroxide or the use of ozone is typically required to achieve significant degradation. mdpi.com In natural waters, the presence of natural organic matter (NOM) can influence the efficiency of these oxidative processes, sometimes acting as a competitor for the reactive oxygen species. nih.gov

The atmospheric fate of this compound is less understood. As a semi-volatile compound, it may be subject to gas-phase reactions with atmospheric oxidants such as hydroxyl radicals, ozone, and nitrate (B79036) radicals. However, specific reaction rates and products for this compound in the atmosphere have not been widely reported.

Biotransformation by Non-pathogenic Organisms and Microbial Consortia

The biotransformation of this compound and its precursor, 2-MIB, is not limited to single microbial strains but is often carried out by complex microbial consortia in natural ecosystems. nih.gov These consortia can exhibit a broader range of metabolic capabilities than individual species, leading to more complete degradation of the target compound.

Studies have shown that bacterial consortia enriched from lake water and sediments are capable of degrading 2-MIB. nih.gov In some cases, the degradation of 2-MIB was only observed in cultures containing three or more different bacterial species, suggesting a synergistic relationship where the metabolic products of one organism are utilized by another. nih.gov The predominant bacteria isolated from these degrading cultures were identified as Pseudomonas species. nih.gov

The process of biotransformation by these consortia can be influenced by the presence of other carbon sources. While 2-MIB can serve as a sole carbon source for some microbial communities, its degradation can also occur in the presence of other organic compounds that support microbial growth. nih.gov The ability of camphor-degrading bacteria, which are non-pathogenic, to transform 2-MIB into hydroxylated derivatives like this compound is a prime example of co-metabolism. nih.govnih.gov

Environmental Transport, Sorption, and Fate in Soil and Water Ecosystems

The movement and distribution of this compound in the environment are influenced by its physical and chemical properties, as well as the characteristics of the surrounding soil and water. As a hydroxylated derivative of 2-MIB, it is expected to be more polar and have a higher water solubility than its parent compound. This would generally lead to lower sorption to soil organic matter and sediments and greater mobility in water.

The fate of 2-MIB in aquatic systems has been shown to be significantly influenced by in-reservoir reactions, with biodegradation appearing to be more important than volatilization, photolysis, or adsorption. umn.edunih.gov Mass balance analyses in reservoirs have indicated that microbial degradation is a key process in the removal of 2-MIB from the water column. umn.edunih.gov Given that this compound is a product of this microbial activity, its subsequent fate will also be largely determined by further microbial breakdown.

In soil ecosystems, the degradation of 2-MIB by soil microbiota suggests that these environments can act as a natural sink for this compound. d-nb.info The transport of this compound through the soil profile would be dependent on factors such as soil type, organic matter content, and water flow.

Biodegradation Kinetics and Determination of Environmental Persistence

The rate at which this compound is degraded in the environment is a key determinant of its persistence. While kinetic data for this specific metabolite is scarce, studies on the biodegradation of 2-MIB provide a useful framework for understanding its potential environmental lifespan.

The biodegradation of 2-MIB has been described as a pseudo-first-order reaction in some studies. nih.gov Rate constants for 2-MIB degradation in bioreactor experiments using biofilm from sand filters have been reported to range from 0.10 to 0.58 d⁻¹. nih.gov These rates were found to be dependent on the initial concentration of the microbial inoculum but not on the initial concentration of 2-MIB at the tested levels. nih.gov

In natural reservoir settings, maximum net loss rates for 2-MIB have been estimated to be in the range of 0.23–1.7 ng/L-day, with biodegradation being the most significant removal mechanism. umn.edunih.gov Laboratory experiments using lake water have shown bacterial biodegradation rates of 0.5–1 ng/L-day. umn.edunih.gov Based on these rates, a significant reduction in 2-MIB concentrations can occur over a period of a month. umn.edunih.gov

The persistence of this compound will be a function of the microbial communities present and their ability to further metabolize this hydroxylated intermediate. The initial hydroxylation of 2-MIB is a critical step in its detoxification and eventual mineralization. The relative recalcitrance of 2-MIB compared to its structural analog, isoborneol, has been attributed to the presence of the additional methyl group, which may hinder enzymatic attack. nih.govnih.gov The introduction of a hydroxyl group in this compound may render the molecule more susceptible to further microbial degradation.

Table 2: Reported Biodegradation Rates for 2-Methylisoborneol

| System | Kinetic Model | Rate Constant / Rate | Reference |

|---|---|---|---|

| Bioreactor with sand filter biofilm | Pseudo-first-order | 0.10 - 0.58 d⁻¹ | nih.gov |

| Water supply reservoirs (field) | Net loss rate | 0.23 - 1.7 ng/L-day | umn.edunih.gov |

Computational and Theoretical Chemistry of 6 Hydroxy 2 Methyl Isoborneol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. northwestern.edu These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which numerous properties can be derived. lsu.edu For a molecule like 6-Hydroxy-2-methyl isoborneol (B83184), these calculations would provide critical data on its stability, electronic properties, and spectroscopic characteristics.

Methods: Density Functional Theory (DFT) is a widely used method for such calculations due to its balance of computational cost and accuracy. dnu.dp.ua Calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. From these calculations, key electronic descriptors are obtained.

Illustrative Findings from Related Compounds: Studies on related bicyclic molecules like isoborneol and its derivatives have utilized DFT to determine stable conformations and to predict spectroscopic data, such as vibrational circular dichroism (VCD) spectra, which helps in determining the absolute configuration of chiral molecules. atamankimya.com For camphor (B46023), DFT calculations have been employed to understand the fine balance between hydrogen bonding and London dispersion forces in its interactions with other chiral molecules. goettingen-research-online.de

Illustrative Data Table: The following table presents typical electronic properties that would be calculated for 6-Hydroxy-2-methyl isoborneol, illustrated with hypothetical but realistic values based on calculations for similar terpenoids.

| Property | Description | Illustrative Value |

| Total Energy | The total electronic energy of the optimized geometry. | -658.9 Hartree |

| Dipole Moment | A measure of the molecule's overall polarity. | 2.5 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 1.2 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity and electronic excitation energy. | 8.0 eV |

Molecular Dynamics Simulations of Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, revealing conformational changes and interactions with their environment. anu.edu.au For this compound, MD simulations would be crucial for understanding its flexibility, how it interacts with solvents, and its behavior in complex biological systems.

Methods: MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. nih.gov A simulation would typically involve placing the molecule in a box of solvent (e.g., water) and simulating its movement over nanoseconds to microseconds. Analysis of the resulting trajectory can reveal stable conformations, hydrogen bonding patterns, and other dynamic properties.

Illustrative Findings from Related Compounds: MD simulations have been used to study the conformational mobility of peptide-based catalysts, which can be analogous to understanding the flexibility of the hydroxyl and methyl groups in this compound. nih.gov For borneol, MD simulations have been employed to understand its movement and interaction within complex formulations, such as in situ forming matrixes for drug delivery. mdpi.com Furthermore, simulations of camphor within the active site of cytochrome P450 enzymes have revealed the dynamics of substrate binding and conformational changes in the enzyme. nih.govnih.gov

Illustrative Data Table: This table outlines typical parameters and outputs from an MD simulation of a molecule like this compound in a water solvent.

| Parameter/Output | Description | Typical Value/Result |

| Force Field | The set of parameters used to define the potential energy of the system. | GAFF, CHARMM |

| Solvent Model | The model used to represent water molecules. | TIP3P |

| Simulation Time | The total time duration of the simulation. | 100 ns |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Key Analysis | Types of data extracted from the simulation trajectory. | RMSD, Hydrogen Bond Analysis, Conformational Clustering |

Prediction of Reactivity and Reaction Pathways via Computational Models

Computational models are powerful tools for predicting the reactivity of a molecule and for elucidating potential reaction pathways. cecam.orgescholarship.org For this compound, these models could predict its sites of metabolism, its stability under various conditions, and the products of its reactions.

Methods: Reactivity can be predicted using quantum chemical calculations to determine properties like the distribution of electron density (e.g., molecular electrostatic potential) and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov Reaction pathways can be explored by calculating the structures and energies of transition states and intermediates along a proposed reaction coordinate. nih.gov

Illustrative Findings from Related Compounds: DFT studies on the epoxidation of bicyclo[2.2.1]hept-2-ene derivatives have been used to understand the stereochemistry of the reaction and to calculate the activation energies for the formation of different epoxide isomers. dnu.dp.uaresearchgate.net Such studies reveal how substituents on the bicyclic ring influence the reaction's outcome, which is directly relevant to predicting the reactivity of a substituted isoborneol.

Illustrative Data Table: The following table shows how computational models could be used to predict the most likely sites of metabolism for this compound, particularly for oxidation by cytochrome P450 enzymes.

| Potential Site of Metabolism | Computational Method | Predicted Reactivity | Rationale |

| Methyl group at C2 | C-H bond dissociation energy calculation | Moderate | Primary C-H bonds are generally less reactive than tertiary ones. |

| Hydroxyl group at C6 | Oxidation potential calculation | Low | Alcohols can be oxidized, but further oxidation might be less favorable than C-H activation. |

| Exo-proton at C5 | C-H bond activation energy calculation | High | Often a site of hydroxylation in camphor and borneol metabolism due to proximity to the enzyme's active species. |

| Endo-proton at C3 | C-H bond activation energy calculation | Moderate | Steric hindrance may reduce accessibility compared to exo positions. |

Theoretical Insights into Stereoisomerism and Chiral Recognition Mechanisms

The rigid, chiral structure of the bicyclo[2.2.1]heptane core makes stereoisomerism a critical aspect of the chemistry of this compound. Theoretical methods can provide profound insights into the structural and energetic differences between stereoisomers and how they are recognized by other chiral molecules. nih.gov

Methods: Quantum chemical calculations can be used to determine the relative energies of different diastereomers and enantiomers. By simulating the interaction of these stereoisomers with a chiral selector (e.g., a cyclodextrin (B1172386) or a chiral catalyst), it is possible to model and understand the mechanism of chiral recognition. This often involves calculating the non-covalent interactions that stabilize the diastereomeric complexes.

Illustrative Findings from Related Compounds: Theoretical studies combined with spectroscopy have been used to explore the chiral recognition of camphor enantiomers by α-fenchol, revealing that the stability of the diastereomeric complexes is determined by a delicate balance of hydrogen bonding and London dispersion forces. goettingen-research-online.de Similar studies have investigated the complexation of camphor enantiomers with α-cyclodextrin, showing differences in the relaxation rates of protons, which is a manifestation of chiral recognition. nih.gov The conformational state and association of flexible camphor-containing Schiff bases have also been studied to understand their ability to induce helical liquid crystal phases. nih.gov

Computational Modeling of Enzyme-Substrate Interactions for Isoborneol Metabolism

The metabolism of terpenoids like isoborneol is often carried out by cytochrome P450 (CYP) enzymes, which hydroxylate specific positions on the molecule. nih.govresearchgate.net Computational modeling is an invaluable tool for understanding how these enzymes achieve their specificity and for predicting the metabolic fate of related compounds like this compound. manchester.ac.ukuni-hamburg.de

Methods: Molecular docking is used to predict the preferred binding orientation of the substrate within the enzyme's active site. Subsequently, more advanced techniques like Molecular Dynamics (MD) simulations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can be employed. MD simulations reveal the dynamics of the enzyme-substrate complex, while QM/MM calculations can model the enzymatic reaction itself, allowing for the determination of reaction pathways and activation energies. nih.gov

Illustrative Findings from Related Compounds: Extensive computational studies have been performed on the interaction of camphor with cytochrome P450cam (CYP101A1). MD simulations have shown that the enzyme can sample many different conformational substates and that fluctuations of an aromatic gate appear to control access to the active site. nih.govnih.gov These simulations provide a detailed picture of how the substrate enters the active site and is positioned for hydroxylation. Similar computational approaches have been applied to engineer terpene synthases and P450s to produce novel oxygenated terpenoids. rsc.orgnih.gov

Illustrative Data Table: This table outlines a typical computational workflow for studying the metabolism of this compound by a cytochrome P450 enzyme.

| Step | Computational Method | Objective | Expected Outcome |

| 1. Homology Modeling | I-TASSER, SWISS-MODEL | Generate a 3D model of the target CYP enzyme if no crystal structure is available. | A predicted 3D structure of the enzyme. |

| 2. Molecular Docking | AutoDock, Glide | Predict the binding pose of this compound in the enzyme's active site. | A ranked list of binding poses with their associated binding energies. |

| 3. Molecular Dynamics | AMBER, GROMACS | Simulate the dynamic behavior of the enzyme-substrate complex to assess binding stability. | Analysis of conformational changes, key interactions (hydrogen bonds, hydrophobic contacts), and substrate positioning over time. |

| 4. QM/MM Calculations | ONIOM, QSite | Model the hydroxylation reaction to determine the most likely site of metabolism and the reaction mechanism. | Calculation of activation energies for hydroxylation at different positions, identifying the most favorable reaction pathway. |

Future Directions and Emerging Research Avenues for 6 Hydroxy 2 Methyl Isoborneol

Advanced Biocatalytic Applications for Selective Chemical Transformations

The enzymatic hydroxylation of 2-MIB to 6-Hydroxy-2-methyl isoborneol (B83184) represents a highly selective chemical transformation with significant potential. Future research is increasingly focused on harnessing the power of biocatalysis for various applications. The integration of biocatalysis with chemocatalysis is a promising approach, combining the high selectivity of enzymes with the broad reactivity of chemical catalysts to achieve novel molecular structures and functionalities. researchgate.netnih.gov

Camphor-degrading bacteria have been identified as a key resource in this area. For instance, Pseudomonas putida G1, which metabolizes camphor (B46023) via 5-hydroxycamphor, has been shown to convert 2-MIB primarily to 6-hydroxy-2-MIB. researchgate.net This specificity is a cornerstone of biocatalysis and offers a green and efficient alternative to traditional chemical synthesis. The exploration of a wider range of microorganisms and their enzymatic pathways will likely uncover novel biocatalysts with enhanced efficiency and selectivity for the production of 6-Hydroxy-2-methyl isoborneol and other valuable terpene derivatives.

| Microorganism | Precursor Compound | Primary Product |

| Pseudomonas putida G1 | 2-Methylisoborneol (B1147454) (2-MIB) | 6-Hydroxy-2-MIB |

| Rhodococcus ruber T1 | 2-Methylisoborneol (2-MIB) | 3-Hydroxy-2-MIB |

| Rhodococcus wratislaviensis DLC-cam | 2-Methylisoborneol (2-MIB) | 5-Hydroxy-2-MIB |

Novel Spectroscopic Techniques for In Situ Analysis of Metabolic Pathways

Understanding the intricate metabolic pathways leading to the formation of this compound requires advanced analytical techniques that can monitor these processes in real-time and within a living system. Novel spectroscopic techniques are emerging as powerful tools for such in situ analysis.

Fourier-transform infrared (FTIR) spectroscopy , particularly when coupled with attenuated total reflectance (ATR) probes, allows for the in situ monitoring of biocatalytic processes. researchgate.netoup.com This technique can track changes in the concentrations of substrates and products in real-time, providing valuable kinetic data and insights into reaction mechanisms. nih.govmt.commdpi.com The application of in situ ATR-FTIR spectroscopy to study the enzymatic hydroxylation of 2-MIB could provide a detailed understanding of the catalytic cycle and factors influencing the production of this compound.

Raman spectroscopy is another promising technique for the in situ analysis of enzymatic reactions, including those involving gaseous substrates. researchgate.netnih.gov Its ability to provide detailed information about molecular vibrations makes it suitable for identifying and quantifying specific terpenes and their derivatives within a complex mixture. ias.ac.innih.gov Future developments in Raman spectroscopy could enable the non-invasive, real-time tracking of this compound formation within microbial cells, offering unprecedented insights into its metabolic regulation.

Integration of Omics Technologies (e.g., Genomics, Proteomics) in Biosynthesis Research

The advent of "omics" technologies has revolutionized the study of microbial secondary metabolism. Integrating genomics, transcriptomics, proteomics, and metabolomics provides a holistic view of the biological processes underlying the biosynthesis of compounds like this compound.

Genomics plays a crucial role in identifying the genes and gene clusters responsible for the production of secondary metabolites. nih.govmdpi.com By sequencing the genomes of microorganisms known to produce this compound, researchers can pinpoint the specific enzymes, such as hydroxylases, involved in its formation. The biosynthesis of the precursor, 2-MIB, is known to involve a two-step process: the methylation of geranyl diphosphate (B83284) (GPP) and the subsequent cyclization of 2-methyl-GPP. nih.govplos.org Genomic analysis can uncover the genetic basis for the subsequent hydroxylation step.

Proteomics , the large-scale study of proteins, can then be used to identify and quantify the expression levels of these enzymes under different conditions. This can help in understanding the regulatory mechanisms that control the production of this compound. By combining genomic and proteomic data, researchers can develop a comprehensive model of the biosynthetic pathway and identify potential targets for metabolic engineering to enhance its production.

Environmental Remediation Strategies Leveraging Biotransformation Processes

The biotransformation of taste and odor compounds like 2-MIB into less odorous or non-odorous derivatives such as this compound presents a promising strategy for environmental remediation, particularly in water treatment. The microbial degradation of 2-MIB has been observed in various aquatic environments, with complete degradation taking anywhere from five days to over two weeks. nih.gov

Future research in this area will likely focus on:

Isolation and characterization of novel microorganisms with high efficiency in degrading 2-MIB to its hydroxylated forms.

Optimization of environmental conditions (e.g., pH, temperature, nutrient availability) to enhance the rate of biotransformation.

Development of bioreactor systems that utilize these microorganisms for the large-scale treatment of contaminated water. mdpi.com

Advanced oxidation processes (AOPs) are also being explored for the degradation of 2-MIB, and understanding the biotransformation pathways can inform the development of more effective and targeted AOPs. nih.govnih.gov

Development of Advanced Computational Models for Predicting Complex Biological and Environmental Interactions

Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of chemical compounds in biological and environmental systems. For this compound, the development of advanced computational models can provide insights into its formation, fate, and potential biological activities.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of this compound and other terpene derivatives based on their chemical structures. researchgate.netnih.govmdpi.comresearchgate.net These models can help in screening for potential applications of this compound.

Molecular docking studies can simulate the interaction of this compound with specific enzymes, providing insights into the mechanism of its biosynthesis and potential inhibitory effects on other enzymes. mdpi.commdpi.com

Environmental fate models can predict the distribution and persistence of this compound in various environmental compartments, such as water and soil. mdpi.com These models are crucial for assessing the environmental impact of this compound and for developing effective remediation strategies. Kinetic modeling can also be used to understand the degradation of its precursor, 2-MIB, under various conditions. mdpi.com

Q & A

Q. What experimental approaches are recommended to elucidate the mechanism of 6-Hydroxy-2-methyl Isoborneol in modulating lipid metabolism?

To investigate its role in lipid metabolism, combine mRNA microarray analysis (e.g., MCF-7 or RAW 264.7 cells treated with the compound) with pathway enrichment tools like the Connectivity Map (CMAP) database to identify gene expression signatures and related pathways (e.g., hsa04072 for inflammation or hsa05032 for lipid oxidation). Dose-dependent assays, such as Dil-ox-LDL uptake experiments and oil red O staining , can quantify lipid accumulation in macrophages .

Q. How does stereochemistry influence the biological activity of this compound compared to its isomers?

Stereochemical configuration (endo vs. exo hydroxyl group orientation) impacts receptor binding and activity. For example, isoborneol (exo configuration) shows enhanced antiviral activity against HSV-1 compared to borneol, likely due to its ability to inhibit viral glycoprotein glycosylation without affecting cellular glycosylation pathways. Use chiral chromatography (GC or HPLC) and molecular modeling to correlate stereochemistry with functional outcomes .

Q. What analytical methods are optimal for quantifying this compound in complex mixtures?

Employ gas chromatography-mass spectrometry (GC-MS) to differentiate isoborneol from borneol based on retention times and polarity differences. For pharmacokinetic studies, HS-SPDE-GC-MS/MS (headspace solid-phase dynamic extraction) enables sensitive detection in biological matrices like plasma .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding this compound's neuroprotective effects?

While some studies report its protective effects against 6-OHDA-induced apoptosis in SH-SY5Y cells (via modulating Bax/Bcl-2 ratios and caspase-3 activity), discrepancies may arise from variations in cell lines, exposure times, or metabolite stability . Validate findings using knockout models (e.g., Bax/Bcl-2-deficient cells) and live-cell imaging to track mitochondrial cytochrome C translocation dynamically .

Q. What in vitro models best recapitulate the compound’s anti-atherosclerotic activity?

Use ox-LDL-induced RAW 264.7 macrophages to study foam cell formation. Measure lipid uptake via fluorescence-labeled Dil-ox-LDL and correlate with pro-inflammatory cytokine secretion (e.g., IL-6, TNF-α). Combine with transwell migration assays to assess effects on macrophage polarity and motility, as ox-LDL disrupts CD36-mediated cell migration .

Q. How does this compound’s antiviral mechanism differ from other monoterpenes?

Unlike 1,8-cineole or borneol, isoborneol selectively inhibits HSV-1 glycoprotein maturation (e.g., gB and gD) by blocking glycosylation, a process critical for viral entry. Use Western blotting with glycosylation-specific antibodies and time-of-addition assays to pinpoint the stage of inhibition (e.g., post-adsorption) .

Methodological Considerations

Q. What strategies minimize isoborneol contamination during borneol synthesis?

In industrial synthesis from α-pinene, optimize catalysts (e.g., metatitanic acid or boric anhydride ) to reduce isoborneol byproduct formation. Monitor reaction kinetics via FTIR to detect esterification intermediates and adjust temperature to control exothermic side reactions .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

Standardize administration routes (e.g., oral vs. intravenous) and use isotope-labeled analogs (e.g., deuterated isoborneol) for precise tracking. Validate extraction protocols using SPE (solid-phase extraction) paired with LC-MS/MS to account for matrix effects in plasma .

Data Interpretation Challenges

Q. Why do some studies report minimal cytotoxicity, while others highlight dose-dependent effects?

Cytotoxicity varies with cell type and exposure duration . For example, isoborneol shows no toxicity in human/monkey cell lines at 0.016–0.08% but induces apoptosis in SH-SY5Y neurons at higher doses. Always perform MTT assays alongside live/dead staining to establish safe concentration ranges for specific models .

Q. How to reconcile conflicting data on isoborneol’s role in inflammation-driven atherosclerosis?

While isoborneol reduces ox-LDL uptake, its anti-inflammatory effects (e.g., NF-κB inhibition) may dominate in vivo. Use dual-reporter assays (e.g., luciferase-NF-κB) in ApoE−/− mice fed a high-fat diet to dissect lipid-lowering vs. anti-inflammatory contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.